Lipase-Catalyzed Resolution: Enantiomeric Excess Improvement
The 2014 protocol by Kucher et al. using Burkholderia cepacia lipase (BCL) in tert-butylmethylether (TBME) at 23 °C achieved ≥94% ee for intact (4S)-chroman-4-ol, a substantial improvement over the earlier 1997 method of Ramadas and Krupadanam using the same lipase, which yielded only 70% ee for the (S)-alcohol and 50% ee for the acetylated (R)-enantiomer [1][2]. The key optimization was the solvent switch to TBME and operation at room temperature.
| Evidence Dimension | Enantiomeric excess (ee) of intact (S)-chroman-4-ol after lipase resolution |
|---|---|
| Target Compound Data | ee ≥ 94% for (4S)-chroman-4-ol; yield 47%; [α]D²⁰ = −56.0 (c 1.4, EtOH) |
| Comparator Or Baseline | Earlier BCL method (Ramadas & Krupadanam, 1997): 70% ee for (S)-chroman-4-ol; 50% ee for (R)-acetate |
| Quantified Difference | ≥24 percentage-point improvement in ee (from 70% to ≥94%); absolute ee gain of ≥34% vs. the (R)-acetate |
| Conditions | BCL-catalyzed transesterification with vinyl acetate in TBME, 23 °C, 14 h, 50% conversion; ee determined by ¹⁹F NMR of Mosher ester derivatives |
Why This Matters
This establishes that the 2014 protocol delivers (4S)-chroman-4-ol in enantiomerically enriched form (≥94% ee) directly from racemic material, eliminating the need for multiple resolution cycles or chiral chromatography in procurement workflows.
- [1] Kucher, O.V.; Kolodyazhnaya, A.O.; Smolii, O.B.; Boiko, A.I.; Kubyshkin, V.S.; Mykhailiuk, P.K.; Tolmachev, A.A. Enzymatic resolution of chroman-4-ol and its core analogues with Burkholderia cepacia lipase. Tetrahedron: Asymmetry 2014, 25, 563–567. DOI: 10.1016/j.tetasy.2014.02.010 View Source
- [2] Ramadas, S.; Krupadanam, G.L.D. Enantioselective acylation of chroman-4-ols catalysed by lipase from Pseudomonas cepacia (Amano PS). Tetrahedron: Asymmetry 1997, 8, 3059–3066. DOI: 10.1016/S0957-4166(97)00366-2 View Source
